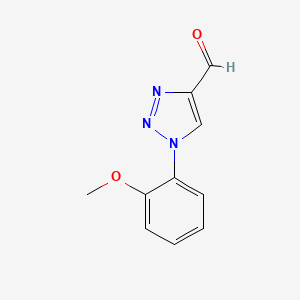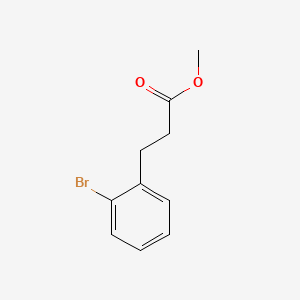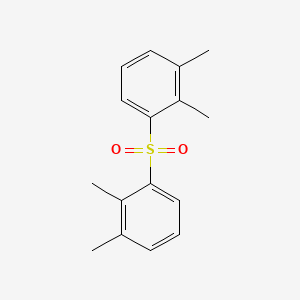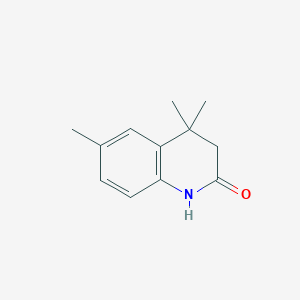
1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic compound. It seems to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also appears to have a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a carbaldehyde group, which is a formyl (-CHO) substituent .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry”, which is commonly used to synthesize 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using standard laboratory techniques .
Applications De Recherche Scientifique
Crystal Structure and α-Glycosidase Inhibition
1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its crystal structure and biological activity. In a study focusing on its structural properties, it was identified as an active α-glycosidase inhibition agent. This indicates potential applications in managing diabetes and related metabolic disorders due to its ability to inhibit enzymes involved in carbohydrate digestion (Gonzaga et al., 2016).
Antimicrobial Properties
A series of triazole derivatives, including compounds related to 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, demonstrated notable antimicrobial properties. These compounds exhibited a broad spectrum of antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Bhat et al., 2016).
Molecular Rearrangements
Research on molecular rearrangements of triazole derivatives, including 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has contributed to the understanding of synthetic processes and mechanisms. These insights are valuable in organic chemistry for designing novel compounds and reactions (L'abbé et al., 1990).
Synthesis and Structural Determination
Several studies have been dedicated to the synthesis and structure determination of triazole derivatives. This research is crucial in pharmaceutical chemistry for the development of new drugs and therapeutic agents. Detailed structural elucidation provides a deeper understanding of the molecular interactions and properties of these compounds (Kariuki et al., 2022).
Fluorescence Probes and Biological Detection
Triazole derivatives, including 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have been utilized in developing fluorescence probes for biological detection. These probes show high selectivity and sensitivity, making them useful in biological and medical research, particularly in detecting specific biomolecules in living cells (Chu et al., 2019).
Nonlinear Optical and Spectroscopic Analysis
In the field of material science, triazole derivatives are explored for their nonlinear optical and spectroscopic properties. These studies contribute to developing new materials with potential applications in electronics, photonics, and information technology (Beytur et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQPEHREXEUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581795 | |
| Record name | 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
916151-01-4 | |
| Record name | 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















